molecular formula C30H30N4O4S B2406735 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 892386-56-0

2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B2406735
CAS No.: 892386-56-0
M. Wt: 542.65
InChI Key: DEAGGALKSNGZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaene) with a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a methyl group at position 14. The thioether linkage at position 7 connects to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4S/c1-17(2)19-8-10-22(11-9-19)32-26(36)16-39-30-25-13-24-21(15-35)14-31-18(3)27(24)38-29(25)33-28(34-30)20-6-5-7-23(12-20)37-4/h5-12,14,17,35H,13,15-16H2,1-4H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGGALKSNGZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (CAS Number: 892381-96-3) is a complex organic molecule with potential biological applications. Its unique structural features suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O4SC_{28}H_{26}N_{4}O_{4}S, with a molecular weight of 514.6 g/mol. The intricate structure includes multiple rings and functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H26N4O4S
Molecular Weight514.6 g/mol
Purity≥95%

Biological Activity Overview

Preliminary studies indicate that compounds similar to this acetamide derivative exhibit various biological activities, including anticancer properties and effects on steroid metabolism.

Anticancer Activity

Research has shown that compounds with similar structural frameworks have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of triazatricyclo compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
In a study involving a series of triazatricyclo derivatives, one compound exhibited significant activity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM, suggesting a promising avenue for further development in cancer therapeutics .

The biological activity of the compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the hydroxymethyl and methoxyphenyl groups suggests potential interactions with estrogen receptors and other steroid hormone receptors.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds indicate that they may undergo extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that could also possess biological activity.

Metabolism Study:
A recent study characterized the metabolic profile of related compounds using liquid chromatography-mass spectrometry (LC-MS). The findings revealed several metabolites with varying degrees of biological activity, indicating the need for further exploration into the pharmacodynamics of this specific acetamide .

Comparison with Similar Compounds

Key Observations:

  • N-Substituent Bulkiness : The 4-isopropylphenyl group in the target compound increases hydrophobicity (higher LogP) relative to the 2-methylphenyl analog, which could enhance membrane permeability but reduce aqueous solubility .
  • Rotational Flexibility : The target compound retains 8 rotatable bonds, similar to the 4-methoxy analog, suggesting comparable conformational diversity during target engagement.

Broader Chemical Space Context

The compound’s tricyclic scaffold places it within a region of chemical space associated with natural product (NP)-like molecules, as defined by chemographic mapping studies . Such compounds often exhibit favorable bioavailability and target selectivity due to evolutionary optimization in natural systems. However, synthetic analogs like this may require further optimization to balance potency and pharmacokinetic profiles.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve cyclization efficiency .
  • Temperature : Multi-step reactions often require gradients (e.g., 0°C for nucleophilic substitutions, 80–100°C for cyclizations) to minimize side products .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate thioether bond formation, while acid conditions stabilize oxadiazole ring closure .
  • Monitoring : Use HPLC to track intermediate purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; hydroxymethyl at δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₄O₃S: 537.1912) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect degradation products under stress conditions (e.g., pH 3–9) .

Basic: What initial biological screening approaches are recommended to assess its therapeutic potential?

Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ < 10 µM suggests potency) .
  • Antimicrobial activity : Disk diffusion assays (e.g., Staphylococcus aureus) with zone-of-inhibition thresholds >15 mm indicate efficacy .
  • Anti-inflammatory models : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.